molecular formula C8H4BrFN2 B13931405 7-Bromo-3-fluorocinnoline

7-Bromo-3-fluorocinnoline

Cat. No.: B13931405
M. Wt: 227.03 g/mol
InChI Key: XUAMRIFKNFGAII-UHFFFAOYSA-N
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Description

7-Bromo-3-fluorocinnoline is a halogenated cinnoline derivative featuring bromine and fluorine substituents at positions 7 and 3, respectively. Cinnolines are heterocyclic aromatic compounds containing two adjacent nitrogen atoms, which confer unique electronic and reactivity profiles compared to single-nitrogen heterocycles like quinolines. This compound is of interest in medicinal chemistry and materials science due to the synergistic effects of bromine (electron-withdrawing) and fluorine (high electronegativity, small atomic radius), which modulate solubility, metabolic stability, and binding affinity in biological systems.

Properties

Molecular Formula

C8H4BrFN2

Molecular Weight

227.03 g/mol

IUPAC Name

7-bromo-3-fluorocinnoline

InChI

InChI=1S/C8H4BrFN2/c9-6-2-1-5-3-8(10)12-11-7(5)4-6/h1-4H

InChI Key

XUAMRIFKNFGAII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NN=C(C=C21)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-fluorocinnoline can be achieved through several methods. One common approach involves the bromination of 3-fluorocinnoline using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-fluorocinnoline is coupled with a brominated aryl halide in the presence of a palladium catalyst. This method offers high selectivity and yields, making it suitable for large-scale industrial production .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-fluorocinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts, boronic acids, and aryl halides are commonly used in coupling reactions

Major Products Formed

The major products formed from these reactions include substituted cinnoline derivatives, oxidized or reduced forms of 7-Bromo-3-fluorocinnoline, and complex organic molecules resulting from coupling reactions .

Scientific Research Applications

7-Bromo-3-fluorocinnoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Bromo-3-fluorocinnoline involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity for certain targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Key Findings and Implications

Substituent Effects: Fluorine’s small size and electronegativity enhance electronic effects without significant steric hindrance, making 7-Bromo-3-fluorocinnoline a candidate for targeted drug design. Trifluoromethyl and nitro groups amplify electron-withdrawing effects but reduce solubility .

Safety Considerations :

  • Brominated/chlorinated analogs require rigorous safety protocols due to toxicity risks, whereas fluorinated derivatives may offer improved safety profiles .

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